A Guide to the Spectroscopic Characterization of Ethyl 5-Cyanopicolinate
A Guide to the Spectroscopic Characterization of Ethyl 5-Cyanopicolinate
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 5-cyanopicolinate (CAS 41051-03-0) is a disubstituted pyridine derivative featuring an ethyl ester at the 2-position and a nitrile group at the 5-position.[1] As a functionalized heterocyclic compound, it serves as a valuable building block in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for its application in synthesis and drug development. Spectroscopic analysis provides the foundational data for structural confirmation, purity assessment, and quality control.
This guide presents a detailed analysis of the expected spectroscopic signature of Ethyl 5-cyanopicolinate. While a comprehensive, publicly available experimental dataset for this specific molecule is sparse, this document leverages foundational spectroscopic principles and data from analogous structures to provide a robust, predictive characterization. We will detail the core methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the experimental design and the interpretation of the resulting data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 5-cyanopicolinate, ¹H and ¹³C NMR will definitively establish the connectivity and chemical environment of all atoms in the structure.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structural assignment.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 5-cyanopicolinate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a broad range of organic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) that rarely interferes with analyte signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the universally accepted internal standard (δ = 0.00 ppm) for ¹H and ¹³C NMR due to its chemical inertness and its single, sharp resonance peak located upfield from most organic signals.[2]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and resolution, which is critical for resolving the fine coupling patterns in the aromatic region.[3]
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Spectral Width: Set to approximately 16 ppm to ensure all signals are captured.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8 to 16 scans are typically adequate for achieving a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to ensure each unique carbon appears as a single line, simplifying the spectrum.
-
Spectral Width: Set to approximately 220 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required.
-
-
Data Processing: Process the raw Free Induction Decay (FID) data using appropriate software (e.g., MestReNova, TopSpin). Apply an exponential window function, Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct sets of signals corresponding to the three protons on the pyridine ring and the five protons of the ethyl ester group.
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Figure 1: Structure of Ethyl 5-cyanopicolinate with proton numbering.
Table 1: Predicted ¹H NMR Data for Ethyl 5-cyanopicolinate (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 9.20 | d | 1H | H-6 | The proton adjacent to the ring nitrogen (H-6) is the most deshielded due to the inductive effect of nitrogen and the anisotropic effect of the ring current. |
| ~ 8.45 | dd | 1H | H-4 | This proton is coupled to both H-3 and H-6. The electron-withdrawing cyano group at the 5-position deshields this proton significantly. |
| ~ 8.15 | d | 1H | H-3 | This proton is coupled to H-4 and is deshielded by the adjacent ester group. |
| 4.50 | q | 2H | -OCH₂CH₃ | The methylene protons are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three methyl protons. |
| 1.45 | t | 3H | -OCH₂CH₃ | The terminal methyl protons are in a typical aliphatic region and appear as a triplet due to coupling with the two methylene protons. |
Note: Predicted chemical shifts are based on standard values for substituted pyridines and ethyl esters.[4][5] Coupling constants (J) for the aromatic protons are expected to be in the range of J(ortho) ≈ 8 Hz and J(meta) ≈ 2 Hz.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for Ethyl 5-cyanopicolinate (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 164.0 | C=O | The ester carbonyl carbon is highly deshielded and appears in the typical range for this functional group.[3] |
| ~ 153.0 | C-6 | The carbon adjacent to the nitrogen is deshielded. |
| ~ 151.0 | C-2 | The carbon bearing the ester group is also significantly deshielded and is a quaternary carbon. |
| ~ 141.0 | C-4 | Aromatic CH carbon deshielded by the adjacent cyano group. |
| ~ 125.0 | C-3 | Aromatic CH carbon. |
| ~ 116.5 | C≡N | The nitrile carbon appears in its characteristic region.[6] |
| ~ 115.0 | C-5 | The quaternary carbon attached to the cyano group is shielded relative to other aromatic carbons but identifiable. |
| ~ 62.5 | -OCH₂CH₃ | The methylene carbon is deshielded by the adjacent oxygen atom. |
| ~ 14.5 | -OCH₂CH₃ | The terminal methyl carbon appears in the typical upfield aliphatic region. |
Note: Predicted shifts are based on data for similar pyridine and ester compounds.[3][7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
Methodology:
-
Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix a small amount of Ethyl 5-cyanopicolinate (~1-2 mg) with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Background Scan: First, acquire a background spectrum of the empty sample compartment (or pure KBr pellet) to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Scan: Place the sample in the beam path and acquire the spectrum.
-
Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is typically sufficient.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Predicted IR Spectrum
The IR spectrum will be dominated by strong absorptions from the nitrile and ester functional groups, along with characteristic bands from the aromatic ring.
Table 3: Predicted IR Absorption Bands for Ethyl 5-cyanopicolinate
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
|---|---|---|---|
| ~ 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic for sp² C-H bonds on the pyridine ring.[9] |
| ~ 2980 | Medium-Weak | Aliphatic C-H Stretch | From the ethyl group's CH₂ and CH₃ bonds. |
| ~ 2230 | Strong, Sharp | C≡N Stretch (Nitrile) | This is a highly characteristic and reliable absorption for the cyano group.[6] |
| ~ 1730 | Strong, Sharp | C=O Stretch (Ester) | The carbonyl stretch of an aromatic ester is a prominent feature.[10] |
| ~ 1600, 1470 | Medium | C=C & C=N Ring Stretch | Characteristic stretching vibrations of the pyridine ring. |
| ~ 1250 | Strong | Asymmetric C-O Stretch | Associated with the C(=O)-O part of the ester linkage.[10] |
| ~ 1100 | Strong | Symmetric C-O Stretch | Associated with the O-CH₂ part of the ester linkage. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern gives valuable clues about the molecule's structure.
Experimental Protocol: MS Data Acquisition
Methodology:
-
Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The sample can be introduced into the mass spectrometer via direct infusion or through a coupled chromatography system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which will likely produce a strong protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a higher-energy method that will yield more extensive fragmentation, providing greater structural detail.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer is preferred to obtain accurate mass measurements, which can be used to confirm the elemental formula.[11]
-
Data Acquisition:
-
Mass Range: Scan a mass-to-charge (m/z) range from ~50 to 500 Da.
-
Polarity: Acquire in positive ion mode for ESI to observe the [M+H]⁺ adduct.
-
Predicted Mass Spectrum
The molecular formula of Ethyl 5-cyanopicolinate is C₉H₈N₂O₂, with a monoisotopic mass of 176.0586 Da.[1]
Table 4: Predicted Key Ions in the Mass Spectrum of Ethyl 5-cyanopicolinate
| m/z | Ion | Rationale for Formation |
|---|---|---|
| 177.0664 | [M+H]⁺ | Protonated molecular ion (in ESI). |
| 176.0586 | [M]⁺˙ | Molecular ion (in EI). This should be a prominent peak. |
| 148.0631 | [M-C₂H₄]⁺˙ | Loss of ethene via McLafferty rearrangement. |
| 147.0451 | [M-C₂H₅]⁺ | Loss of the ethyl radical from the ester. |
| 131.0498 | [M-OC₂H₅]⁺ | Loss of the ethoxy radical, a common fragmentation for ethyl esters.[12] |
| 103.0420 | [M-COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group, leaving the cyanopyridine cation. |
}
Figure 2: A plausible fragmentation pathway for Ethyl 5-cyanopicolinate.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of Ethyl 5-cyanopicolinate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively create a unique molecular fingerprint. By following the detailed experimental protocols, researchers can reliably acquire and interpret data, ensuring the identity and purity of this important chemical intermediate for its intended applications in research and development.
References
- BenchChem (2025). A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives.
- Wiley-VCH (2007). Supporting Information for a scientific publication.
- The Royal Society of Chemistry (2019). Supporting Information for New Journal of Chemistry.
- Taylor & Francis Online (Date not specified). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives.... Available at: https://www.tandfonline.com/doi/full/10.1080/00304948.2020.1862505
- The Royal Society of Chemistry (Date not specified). Supporting Information for Chemical Communications.
- The Royal Society of Chemistry (2014). Supporting Information for a publication.
- BLD Pharm (Date not specified). Ethyl 5-cyanopicolinate Product Information.
-
PubChem (Date not specified). Ethyl 2-pyridinecarboxylate. Available at: [Link]
-
CAS Common Chemistry (Date not specified). Butanoic acid, 4-ethoxy-3-oxo-, ethyl ester. Available at: [Link]
-
Human Metabolome Database (Date not specified). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available at: [Link]
- The Royal Society of Chemistry (Date not specified). Supporting Information for a publication.
- Abdurrahman, I. et al. (Date not specified). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).
-
MDPI (Date not specified). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available at: [Link]
-
Stenutz, R. (Date not specified). ethyl pyridine-2-carboxylate. Available at: [Link]
-
PubChem (Date not specified). Ethyl 5-bromopicolinate. Available at: [Link]
-
ChemSynthesis (2024). ethyl 2-pyridinecarboxylate. Available at: [Link]
-
PubChem (Date not specified). Methyl 4-methoxyacetoacetate. Available at: [Link]
-
The Good Scents Company (Date not specified). methyl 4-methoxyacetoacetate. Available at: [Link]
-
University of Regensburg (Date not specified). Table of Characteristic IR Absorptions. Available at: [Link]
-
Chemguide (Date not specified). interpreting infra-red spectra. Available at: [Link]
-
NIST (Date not specified). Ethyl 5-hydroxyindole-2-carboxylate. Available at: [Link]
-
PubChem (Date not specified). Ethyl 5-(hydroxymethyl)picolinate. Available at: [Link]
-
SpectraBase (Date not specified). Ethyl 5-pyrimidinecarboxylate. Available at: [Link]
-
ResearchGate (2013). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Available at: [Link]
Sources
- 1. 41051-03-0|Ethyl 5-cyanopicolinate|BLD Pharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Ethyl picolinate (2524-52-9) 1H NMR spectrum [chemicalbook.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. rsc.org [rsc.org]
- 8. hmdb.ca [hmdb.ca]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. researchgate.net [researchgate.net]
